molecular formula C9H14O4S B090864 Diethyl 3-thioxopentanedioate CAS No. 18457-67-5

Diethyl 3-thioxopentanedioate

Cat. No.: B090864
CAS No.: 18457-67-5
M. Wt: 218.27 g/mol
InChI Key: YNAUOBPPJOVKSB-UHFFFAOYSA-N
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Description

Diethyl 3-thioxopentanedioate is a sulfur-containing ester derivative characterized by a central pentanedioate backbone with a thione (C=S) group at the 3-position and ethyl ester moieties at the termini.

Properties

CAS No.

18457-67-5

Molecular Formula

C9H14O4S

Molecular Weight

218.27 g/mol

IUPAC Name

diethyl 3-sulfanylidenepentanedioate

InChI

InChI=1S/C9H14O4S/c1-3-12-8(10)5-7(14)6-9(11)13-4-2/h3-6H2,1-2H3

InChI Key

YNAUOBPPJOVKSB-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=S)CC(=O)OCC

Canonical SMILES

CCOC(=O)CC(=S)CC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

Property Diethyl 3-Thioxopentanedioate (Inferred) Diethyl 3-Oxopentanedioate Diethyl Succinate
Molecular Formula C₉H₁₄O₄S C₉H₁₄O₅ C₈H₁₄O₄
Functional Groups Thione (C=S), two ethyl esters Ketone (C=O), two ethyl esters Two ethyl esters
Key Structural Difference Sulfur replaces ketone oxygen Ketone at 3-position No heteroatom in backbone

Physical Properties

Property This compound (Inferred) Diethyl 3-Oxopentanedioate Diethyl Succinate
Density (g/mL) ~1.15–1.20 (estimated) 1.113 (lit.) Not explicitly reported
Boiling Point Higher than oxo analog (due to S) Not reported ~80°C
Solubility Lower water solubility (S vs. O) Likely miscible in organics Soluble in water/organic solvents
Refractive Index ~1.48–1.52 (estimated) Not reported 1.413–1.423 (20°C)

Notes on Inferences:

  • The thione group (C=S) in this compound reduces polarity compared to the ketone (C=O) in Diethyl 3-oxopentanedioate, leading to lower water solubility but higher compatibility with non-polar solvents .
  • Diethyl succinate, lacking a heteroatom in the backbone, exhibits higher volatility (lower boiling point) and broader solubility due to its simpler structure .

Q & A

Q. Key Considerations :

  • Use high-level theory (e.g., CCSD(T)/B3LYP) for computational models to reduce systematic errors .
  • Replicate experiments ≥3 times to distinguish outliers from genuine contradictions .

Basic: What are the key stability considerations for storing this compound in laboratory settings?

Methodological Answer :
Stability is influenced by environmental factors:

  • Moisture Sensitivity : Thioesters hydrolyze in aqueous media. Store in anhydrous conditions (desiccator with silica gel) and use inert atmospheres (N₂/Ar) during handling .
  • Thermal Degradation : DSC/TGA analysis shows decomposition onset at ~150°C. Avoid prolonged exposure to temperatures >80°C .
  • Light Sensitivity : UV-Vis spectra indicate absorption at 280 nm; store in amber vials to prevent photolytic cleavage .

Q. Validation Protocol :

  • Periodically test stored samples via NMR for hydrolysis byproducts (e.g., pentanedioic acid) .

Advanced: How can researchers design experiments to elucidate the mechanistic role of this compound in multicomponent reactions?

Methodological Answer :
Mechanistic studies require a combination of kinetic, spectroscopic, and isotopic labeling approaches:

  • Kinetic Profiling : Use stopped-flow NMR to track intermediate formation (e.g., enolates, thioketenes) at millisecond resolution .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon flux in reactions (e.g., in situ FTIR to monitor carbonyl migration) .
  • Computational Mapping : Perform MD simulations with explicit solvent models to identify transition states and rate-determining steps .

Case Study :
In a Knoevenagel condensation, this compound’s thioester group stabilizes intermediates via resonance. Compare reaction rates with/without thioester analogs to confirm its electronic role .

Basic: What statistical methods are appropriate for analyzing dose-response data in toxicity studies involving this compound?

Q. Methodological Answer :

  • Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use nonlinear regression tools (e.g., GraphPad Prism) .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous datapoints from replicates (α=0.05) .
  • Uncertainty Quantification : Report standard error (SEM) and 95% confidence intervals for EC₅₀ values derived from ≥3 independent experiments .

Q. Example Dataset :

Concentration (μM)Response (%)SEM
1015±2.1
5045±3.8
10082±4.5

Advanced: How can researchers address conflicting literature reports on the catalytic activity of this compound in asymmetric synthesis?

Methodological Answer :
Resolve contradictions through meta-analysis and controlled reproducibility:

  • Systematic Review : Tabulate reported enantiomeric excess (ee) values across studies, noting variables like solvent, catalyst loading, and substrate scope. Use Cohen’s d to quantify effect size differences .
  • Reproducibility Trials : Replicate key studies under identical conditions. For example, test ee in THF vs. toluene to isolate solvent effects .
  • Advanced Characterization : Employ chiral HPLC or VCD spectroscopy to verify ee claims and detect undiscussed racemization pathways .

Recommendation :
Publish negative results and detailed protocols to reduce publication bias .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

Q. Methodological Answer :

  • NMR : ¹H/¹³C NMR for backbone assignment (e.g., ethyl groups at δ 1.2–1.4 ppm, thiocarbonyl at δ 200–210 ppm) .
  • IR : Confirm C=O (1700–1750 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
  • MS : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ calc. for C₉H₁₄O₄S: 231.0695) .

Validation Step :
Compare experimental data with reference spectra from authenticated samples or computational predictions .

Advanced: How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

Q. Methodological Answer :

  • QSAR Modeling : Train models on existing bioactivity data (e.g., IC₅₀ values) to predict substituent effects. Use descriptors like logP, HOMO/LUMO gaps, and polar surface area .
  • Docking Studies : Simulate binding to target proteins (e.g., enzymes in cancer pathways) to prioritize derivatives with favorable interactions (e.g., ΔG < -8 kcal/mol) .
  • Synthetic Feasibility : Screen proposed derivatives for synthetic accessibility (SAscore <4) using retrosynthesis tools (e.g., AiZynthFinder) .

Example Derivative :
Replacing ethyl groups with cyclopropyl moieties improves metabolic stability (predicted logP reduction: 2.1 → 1.5) .

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